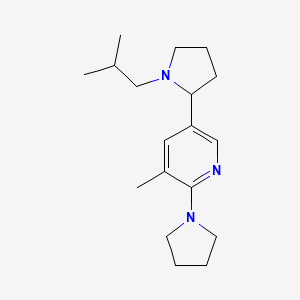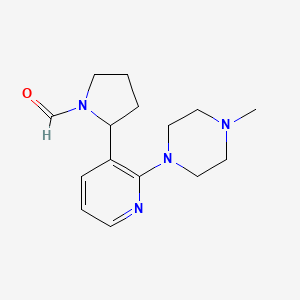![molecular formula C6H6N2O2 B11799400 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrano[3,4-c]pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one typically involves multicomponent reactions (MCRs), which are efficient and environmentally friendly. One common method is the one-pot, four-component reaction that includes the condensation of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. This reaction is often catalyzed by a base such as piperidine and carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is encouraged to minimize environmental impact. Catalysts like aspirin have been explored for their efficiency and eco-friendliness .
化学反応の分析
Types of Reactions
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.
DNA Interaction: Binds to DNA, interfering with the replication process in cancer cells.
Pathway Modulation: Modulates signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.
類似化合物との比較
Similar Compounds
Pyrano[2,3-c]pyrazole: Similar structure but different ring fusion, leading to distinct biological activities.
Spiropyranopyrazole: Contains a spiro junction, which imparts unique chemical properties.
Dihydropyrano[2,3-c]pyrazole: Another isomer with different biological activities.
Uniqueness
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its potent biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
1,7-dihydropyrano[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1H,2-3H2,(H,7,8) |
InChIキー |
IMPUBLFLBCSCRU-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=NN2)C(=O)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


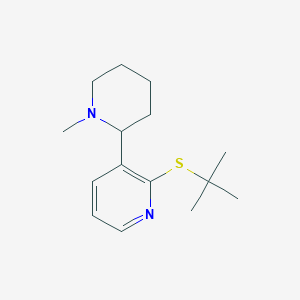

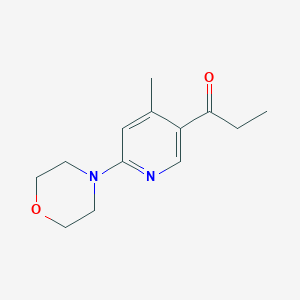
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
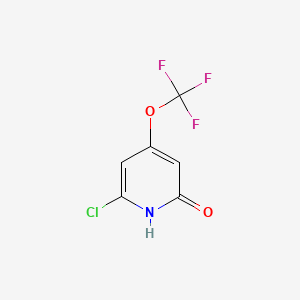
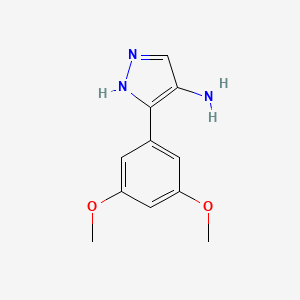
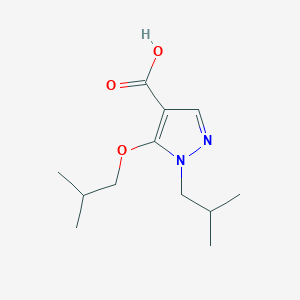
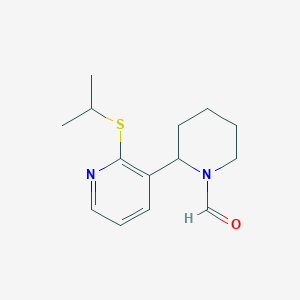
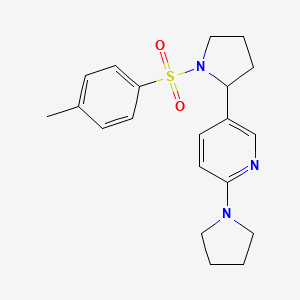

![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)
